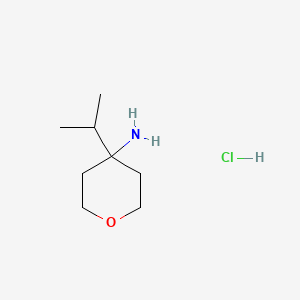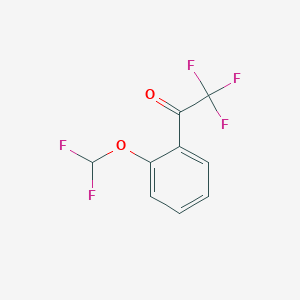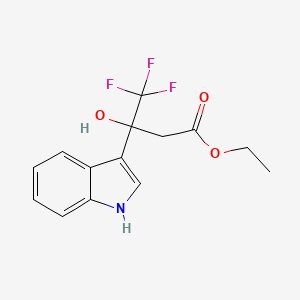
ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate is a complex organic compound characterized by its trifluoromethyl group and indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate typically involves multiple steps, starting with the preparation of the indole core. One common method is the reaction of indole with trifluoroacetic acid followed by esterification with ethanol. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound is synthesized using advanced chemical engineering techniques to optimize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Production of alcohols.
Substitution: Generation of different alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds.
Biology: The indole moiety of the compound is biologically active, making it useful in the study of biological systems. It can interact with various receptors and enzymes, providing insights into biological processes.
Medicine: Ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for therapeutic use.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the creation of advanced materials with specific functionalities.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the indole moiety interacts with specific biological pathways. The exact mechanism of action depends on the specific application and target system.
Comparaison Avec Des Composés Similaires
Ethyl 3-hydroxy-4,4,4-trifluorobutyrate: Similar structure but lacks the indole group.
4,4,4-Trifluoro-3-(1H-indol-3-yl)butyric acid: Similar but without the ethyl ester group.
Uniqueness: Ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate is unique due to its combination of trifluoromethyl and indole groups, which provide distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C14H14F3NO3 |
|---|---|
Poids moléculaire |
301.26 g/mol |
Nom IUPAC |
ethyl 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoate |
InChI |
InChI=1S/C14H14F3NO3/c1-2-21-12(19)7-13(20,14(15,16)17)10-8-18-11-6-4-3-5-9(10)11/h3-6,8,18,20H,2,7H2,1H3 |
Clé InChI |
MSMDWJHFVJEJFH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CNC2=CC=CC=C21)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


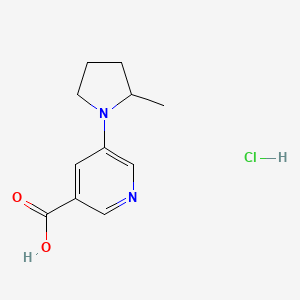
![2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride](/img/structure/B15300402.png)
![2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B15300408.png)
![Rel-(3S,3aS,6aR)-octahydrocyclopenta[b]pyrrol-3-ol](/img/structure/B15300409.png)
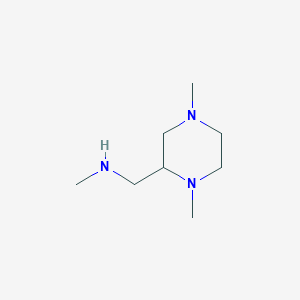
![3-[5-Chloro-2-(difluoromethoxy)phenyl]propanenitrile](/img/structure/B15300423.png)
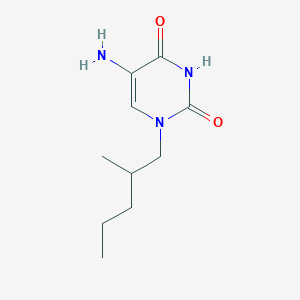
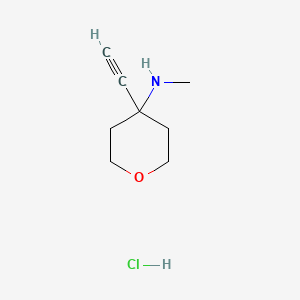
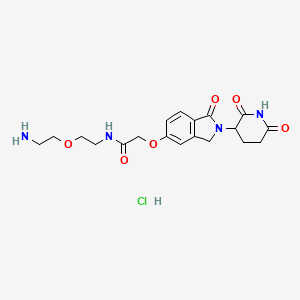
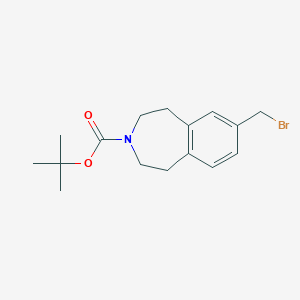
![[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one](/img/structure/B15300466.png)
![[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B15300469.png)
